molecular formula C12H13Cl3N4O B2823068 N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide CAS No. 325704-40-3

N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide

Cat. No.: B2823068
CAS No.: 325704-40-3
M. Wt: 335.61
InChI Key: NQZPQNQVPLYMNK-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide is a compound that incorporates the benzotriazole moiety, which is known for its versatility in synthetic chemistry. Benzotriazole derivatives have been extensively explored for their applications in medicinal chemistry, material sciences, and as synthetic auxiliaries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide typically involves the reaction of benzotriazole with a suitable trichloroethyl precursor under controlled conditions. The benzotriazole fragment acts as an excellent leaving group, facilitating various transformations . The synthesis can be carried out using standard organic solvents like dichloromethane or tetrahydrofuran, often in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of benzotriazole derivatives, including this compound, leverages the stability and reactivity of the benzotriazole moiety. Large-scale synthesis involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include Lewis acids, bases like potassium carbonate, and solvents such as dichloromethane and tetrahydrofuran . Reaction conditions are typically mild, ensuring the stability of the benzotriazole moiety.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction pathway. Substitution reactions often yield derivatives with modified functional groups, while oxidation and reduction can lead to changes in the oxidation state of the trichloroethyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties and reactivity compared to other benzotriazole derivatives. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl3N4O/c1-7(2)10(20)16-11(12(13,14)15)19-9-6-4-3-5-8(9)17-18-19/h3-7,11H,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZPQNQVPLYMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C(Cl)(Cl)Cl)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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